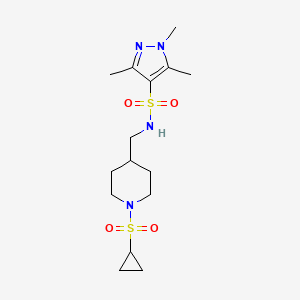![molecular formula C11H14N2O2 B2587950 N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide CAS No. 146659-61-2](/img/structure/B2587950.png)
N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information on the synthesis of “N’-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide”, similar compounds have been synthesized through condensation reactions . For instance, 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid was synthesized from the condensation of o-phenylenediamine and 5-nitrosalicaldehyde . Another compound, N,N’-di[(E)-1-(2-hydoxyphenyl)methylidene]-2,6-naphthalenedicarbohydrazide, was prepared by condensation reaction of 2,6-naphthalenedicarbohydrazide with salicylaldehyde in ethanol .Molecular Structure Analysis
The molecular structure of “N’-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide” can be analyzed using various spectroscopic techniques such as ultraviolet-visible spectroscopy, vibrational studies FT-IR, nuclear magnetic resonance (1H-NMR, 13C-NMR), and gas chromatography coupled with mass spectroscopy (GC-MS) .科学的研究の応用
Antioxidant Properties and Mechanisms
Hydroxycinnamates, including compounds structurally related to N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide, exhibit significant antioxidant activities, which are crucial for counteracting oxidative stress. These activities are mediated through mechanisms involving radical scavenging, metal chelation, and modulation of antioxidant defense enzymes. Studies have underscored the importance of structural features, such as the presence of hydroxy groups, in determining the antioxidant efficacy of these compounds. The exploration of structure-activity relationships has been instrumental in enhancing our understanding of how specific modifications can enhance antioxidant capacity, with implications for preventing oxidative stress-related diseases (Shahidi & Chandrasekara, 2010); (Razzaghi-Asl et al., 2013).
Role in Food Additives and Nutraceuticals
Chlorogenic acid, a compound sharing functional groups with this compound, highlights the dual role of such molecules as both food additives and nutraceuticals. Its antimicrobial, antioxidant, and health-promoting properties, particularly against metabolic syndrome, position it as a valuable ingredient in the development of functional foods and dietary supplements. These applications are based on its ability to manage oxidative stress, inflammation, and glucose metabolism, showcasing the potential of hydroxycinnamic acid derivatives in enhancing food quality and human health (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Environmental and Analytical Applications
The study of 2,4-dichlorophenoxyacetic acid (2,4-D), although not directly related to this compound, illustrates the importance of analytical methods in assessing the environmental impact and toxicity of chemical compounds. Scientometric analysis in this field reveals a focus on molecular biology techniques, particularly gene expression studies, which are essential for understanding the toxicological profiles of herbicides and potentially related compounds. This approach emphasizes the need for comprehensive evaluations of chemical substances, including their mechanisms of action, environmental fate, and potential health impacts, guiding future research efforts in environmental science and public health (Zuanazzi, Ghisi, & Oliveira, 2020).
特性
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(2)11(15)13-12-7-9-5-3-4-6-10(9)14/h3-8,14H,1-2H3,(H,13,15)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGNCFAGFIEXGG-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NN=CC1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N/N=C/C1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2587871.png)

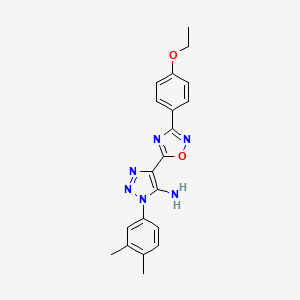
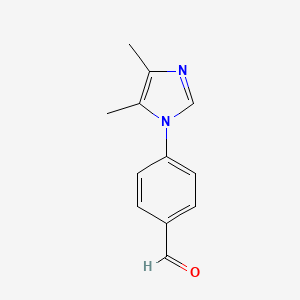
![Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2587877.png)


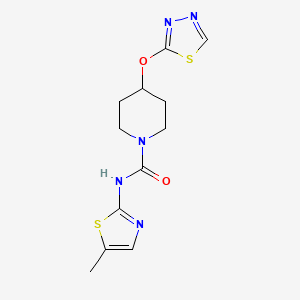
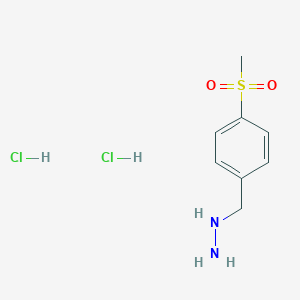
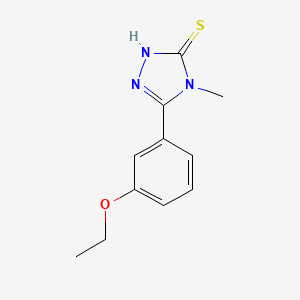
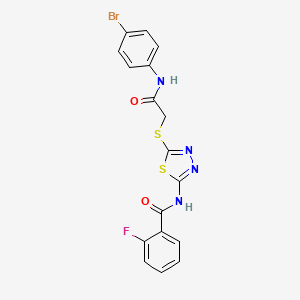
![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2587887.png)
